
6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid is a compound that features a tetrahydropyran ring substituted with a carboxylic acid group and a tert-butyldiphenylsilyl-protected hydroxymethyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like DMAP (4-dimethylaminopyridine) can be used to enhance the reaction rate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: Various substitution reactions can occur at the protected hydroxymethyl group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It may be involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid involves its role as a protected intermediate. The tert-butyldiphenylsilyl group protects the hydroxyl group from unwanted reactions, allowing for selective reactions at other sites on the molecule. Upon deprotection, the hydroxyl group can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl-protected compounds: These compounds also use silyl groups for protection but differ in the substituents on the silicon atom.
Phenyl 6-O-tert-butyldimethylsilyl-1-thio-β-D-glucoside: This compound features a similar silyl protection but is used in carbohydrate chemistry.
Uniqueness
The uniqueness of 6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid lies in its specific structure, which combines a tetrahydropyran ring with a carboxylic acid group and a tert-butyldiphenylsilyl-protected hydroxymethyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C23H30O4Si |
|---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxane-3-carboxylic acid |
InChI |
InChI=1S/C23H30O4Si/c1-23(2,3)28(20-10-6-4-7-11-20,21-12-8-5-9-13-21)27-17-19-15-14-18(16-26-19)22(24)25/h4-13,18-19H,14-17H2,1-3H3,(H,24,25) |
InChI Key |
WNOKHYKCOQNHJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(CO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)

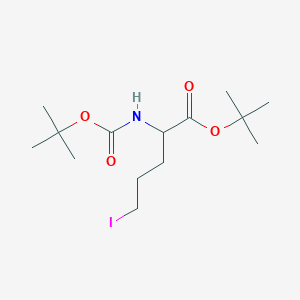
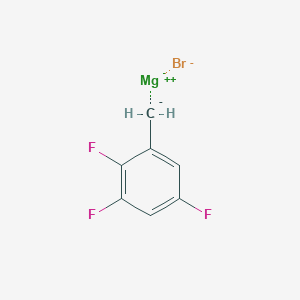
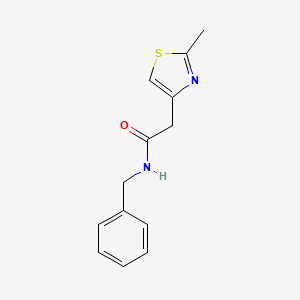
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)

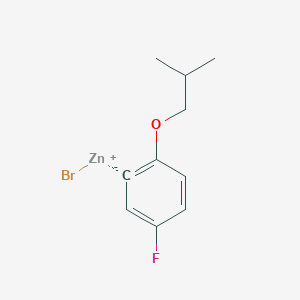



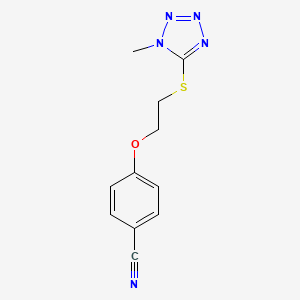
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3-Ethoxy-4-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14895168.png)
